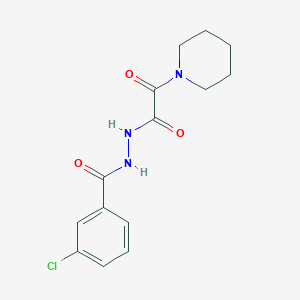![molecular formula C22H21N3O6S B5073712 Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5073712.png)
Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrrolidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a diester.
Coupling Reactions: The benzodioxole moiety is then coupled with the pyrrolidine ring through a series of amide bond formations and esterifications.
Final Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrrolidine moieties.
Reduction: Reduced forms of the carbonyl groups in the pyrrolidine ring.
Substitution: Substituted derivatives at the benzodioxole or pyrrolidine ring.
Aplicaciones Científicas De Investigación
Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties but different substituents or ring structures.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of a benzodioxole moiety, a pyrrolidine ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-[3-[1,3-benzodioxol-5-ylmethyl(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-23-22(32)24(11-13-3-8-17-18(9-13)31-12-30-17)16-10-19(26)25(20(16)27)15-6-4-14(5-7-15)21(28)29-2/h3-9,16H,10-12H2,1-2H3,(H,23,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXLUKLPYZMBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CC1=CC2=C(C=C1)OCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B5073630.png)
![2,3-dihydro-1H-inden-2-yl({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5073639.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinol](/img/structure/B5073640.png)
![N-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B5073645.png)
![4-chloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5073662.png)
![(3R*,4R*)-1-(cyclopropylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5073667.png)
![N-{4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}-2-fluorobenzamide](/img/structure/B5073679.png)
![4-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE](/img/structure/B5073684.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide](/img/structure/B5073686.png)
![3-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5073689.png)
![3-hydroxy-3,6-dimethyl-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one;hydrochloride](/img/structure/B5073717.png)
![4-Methyl-3-[(2-nitrophenyl)methylsulfonyl]-1,2,4-triazole](/img/structure/B5073722.png)

![3,3'-(5H-indeno[1,2-b]pyridine-5,5-diyl)dipropanenitrile](/img/structure/B5073725.png)
